N-(2-phenoxyphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-phenoxyphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C17H13N3O2. It is known for its unique structure, which includes a pyrazine ring and a phenoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
It’s known that the compound has a significant in vitro antimycobacterial activity This suggests that it may interact with its targets in a way that inhibits the growth or replication of Mycobacterium species
Biochemical Pathways
Given its antimycobacterial activity, it likely affects pathways crucial to the survival and replication of mycobacterium species
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(2-phenoxyphenyl)pyrazine-2-carboxamide may play a role in its bioavailability.
Result of Action
It has been found to have significant in vitro antimycobacterial activity . This suggests that it may inhibit the growth or replication of Mycobacterium species at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-phenoxyaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, followed by the addition of a base like triethylamine . The reaction conditions often include refluxing in an organic solvent such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques. These methods allow for the automated and scalable synthesis of the compound, ensuring high yields and purity . The use of flow reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(2-phenoxyphenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazine-2-carboxamide: Similar structure but lacks the phenoxy group.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Contains a chlorine substituent instead of the phenoxy group.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Contains an ethylhexyl group instead of the phenoxy group.
Uniqueness
N-(2-phenoxyphenyl)pyrazine-2-carboxamide is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
N-(2-phenoxyphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(15-12-18-10-11-19-15)20-14-8-4-5-9-16(14)22-13-6-2-1-3-7-13/h1-12H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBWNNYBVXVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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